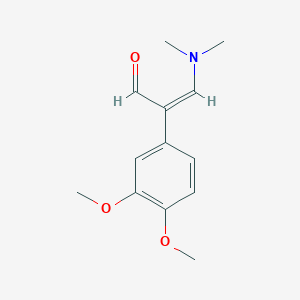

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein

Description

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is an α,β-unsaturated aldehyde derivative featuring a 3,4-dimethoxyphenyl group at the 2-position and a dimethylamino substituent at the 3-position. Its structure combines electron-donating methoxy and dimethylamino groups with a conjugated aldehyde system, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)8-11(9-15)10-5-6-12(16-3)13(7-10)17-4/h5-9H,1-4H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUBLRZCVLVRLD-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501272 | |

| Record name | (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50404-05-2 | |

| Record name | (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acrolein under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency, scalability, and safety.

Chemical Reactions Analysis

Domino Reactions with 1-Aroyl-3,4-Dihydroisoquinolines

This compound participates in catalyst-free domino reactions under microwave irradiation to form pyrrolo[2,1-a]isoquinoline derivatives. The reaction exploits the electrophilic α,β-unsaturated aldehyde moiety, which undergoes sequential Michael addition, cyclization, and aromatization.

Example Reaction:

Reactants:

-

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein

-

1-Aroyl-3,4-dihydroisoquinoline

Conditions:

-

Solvent: Ethanol

-

Temperature: Microwave irradiation

-

Time: 20–48 hours

Outcome:

Cyclization with CH-Acidic Compounds

The aldehyde group reacts with CH-acidic substrates (e.g., malononitrile, cyclopentadiene) to form extended conjugated systems or fused heterocycles.

Key Reactions:

Mechanism:

-

Nucleophilic attack at the aldehyde carbon, followed by elimination of dimethylamine and cyclization.

Formation of Vinamidinium Salts

Reaction with dimethylammonium salts generates stable vinamidinium intermediates, enabling further functionalization.

Example:

Reactants:

-

This compound

-

Dimethylamine hydrochloride

Conditions:

-

Solvent: Ethanol

-

Acid: 70% perchloric acid

Outcome:

Applications:

-

Vinamidinium salts react with glycine esters or thiophenes to form N-alkylpyrroles (86% yield) or substituted thiophenes (87% yield) .

Pyrimidine Formation

Reaction with Hydrazine:

Pyridine Derivatives

Reaction with Cyanoacetic Esters:

-

Knoevenagel condensation yields 2-chloronicotinic acid esters, precursors to agrochemicals.

| Ester Used | Product | Yield | Conditions |

|---|---|---|---|

| Cyanoacetic acid ethyl ester | 2-Chloronicotinic acid ethyl ester | 75% | Reflux, toluene, 8 hours |

| Cyanoacetic acid n-butyl ester | 2-Chloronicotinic acid n-butyl ester | 82% | Reflux, DMF, 6 hours |

Hydrolysis:

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group directs electrophilic substitution.

Example:

Scientific Research Applications

Biological Applications

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein exhibits significant biological activities that make it valuable in biological research:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, indicating potential use in developing new antimicrobial agents.

- Anticancer Potential : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. Studies focusing on this compound's mechanism of action and efficacy against specific cancer types are ongoing.

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development:

- Drug Design : Its ability to interact with biological targets makes it a subject of interest for designing novel therapeutic agents. The dimethylamino group may enhance solubility and bioavailability.

- Therapeutic Applications : Investigations are underway to explore its potential as an anti-inflammatory or analgesic agent, leveraging its biological activity profile.

Industrial Applications

In addition to its biological significance, this compound has potential applications in various industrial sectors:

- Chemical Synthesis : The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

- Material Science : Its properties may be exploited in developing new materials or coatings with specific functional characteristics.

Case Study 1: Antioxidant Activity Assessment

A study was conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control samples, suggesting its potential utility in formulations aimed at combating oxidative stress.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of the compound on breast cancer cell lines. The findings demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antioxidant and Enzyme Inhibition Activity

Curcumin Derivatives (e.g., Compounds 3e, 2e, 3d)

- Structural Features: Curcumin analogs in incorporate dimethoxyphenyl or hydroxy-methoxyphenyl groups linked to cyclopentanone/cyclohexanone via acryloyl bridges.

- Key Differences: Unlike 2-(3,4-dimethoxyphenyl)-3-(dimethylamino)acrolein, these analogs lack the dimethylamino group but include ketone rings and extended conjugation.

- Activity: Antioxidant Capacity: Compounds with methoxy or hydroxy groups (e.g., 3d, 3e) showed strong radical scavenging, attributed to phenolic -OH or methoxy-mediated electron donation . Enzyme Inhibition: The dimethylamino group in the target compound may enhance interactions with enzymes like tyrosinase or ACE compared to hydroxy/methoxy substituents, though direct data are lacking .

4-(Dimethylamino)cinnamaldehyde

- Structural Features: A cinnamaldehyde derivative with a dimethylamino group at the 4-position.

- Key Differences : Lacks the 3,4-dimethoxyphenyl group but shares the α,β-unsaturated aldehyde framework.

Derivatives with Modified Functional Groups

3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)-3-buten-2-one (CAS 76512-22-6)

- Structural Features: A butenone derivative with a 3,4-dimethoxyphenyl group and dimethylamino substituent.

- Key Differences : Replaces the aldehyde group with a ketone, altering electronic properties and reactivity.

- Physical Properties :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Features : A dihydroxy-substituted cinnamic acid derivative.

- Key Differences : Hydroxy groups instead of methoxy and a carboxylic acid instead of an aldehyde.

- Activity: Caffeic acid is a well-known antioxidant and anti-inflammatory agent, with solubility and acidity driven by its -COOH group. The target compound’s dimethoxy and dimethylamino groups may enhance lipophilicity, favoring membrane penetration but reducing water solubility .

Pharmacologically Relevant Analogues

Pyrido[1,2-a]pyrimidinone Derivatives ()

- Structural Features: Complex heterocycles with dimethoxyphenyl and dimethylamino-pyrrolidine/piperidine groups.

- Key Differences : These compounds are fused-ring systems, unlike the linear structure of the target compound.

- Relevance: The presence of dimethylamino groups in these patented compounds suggests their utility in targeting enzymes or receptors, possibly via amine-mediated hydrogen bonding or charge interactions .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features an acrolein backbone with specific functional groups that enhance its reactivity and biological interactions. The presence of the dimethylamino group can influence its pharmacokinetics, while the methoxy groups on the phenyl ring may enhance lipophilicity and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, impacting various metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines.

Research Findings

Recent studies have focused on elucidating the biological effects of this compound. Below are key findings from various research efforts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cytotoxicity | Demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells), with IC50 values indicating potent activity. |

| Study 2 | Assess enzyme inhibition | Found that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |

| Study 3 | Investigate receptor activity | Showed that the compound modulates neurotransmitter receptors, indicating possible effects on mood and cognition. |

Case Studies

- Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a potential role in targeted cancer therapies.

- Neuropharmacological Effects : Another investigation assessed the impact of this compound on animal models. It was observed to reverse morphine-induced sedation in mice, indicating a stimulating effect that could have implications for pain management strategies.

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized; however, preliminary data suggest:

- Absorption : Likely well-absorbed due to its lipophilic nature.

- Metabolism : Potentially metabolized by liver enzymes, necessitating further studies on its metabolic pathways.

- Excretion : Expected to be excreted primarily through renal pathways.

Q & A

Q. How should researchers address conflicting results in the compound’s spectroscopic characterization?

- Methodological Answer : Establish a reference dataset using certified analytical standards (e.g., USP-grade compounds). For NMR conflicts, perform heteronuclear single quantum coherence (HSQC) or correlation spectroscopy (COSY) to resolve peak assignments. Collaborative inter-laboratory studies using identical instrumentation settings (e.g., Bruker 600 MHz with cryoprobes) minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.